molecular formula C20H34O2 B13445143 all-trans-Farnesol-d6 Tetrahydropyranyl Ether

all-trans-Farnesol-d6 Tetrahydropyranyl Ether

Cat. No.: B13445143
M. Wt: 312.5 g/mol
InChI Key: XPBIICJUTJFRKE-MZOQXPABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of all-trans-Farnesol-d6 Tetrahydropyranyl Ether typically involves the protection of the hydroxyl group of all-trans-Farnesol with a tetrahydropyranyl (THP) groupThe reaction conditions often include the use of acid catalysts to facilitate the formation of the THP ether .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield farnesal or farnesoic acid derivatives, while reduction could produce farnesol derivatives .

Scientific Research Applications

Chemistry: In chemistry, all-trans-Farnesol-d6 Tetrahydropyranyl Ether is used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. It serves as a reference material in nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. The deuterium labeling allows for precise tracking of metabolic processes in vivo.

Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.

Industry: In industrial applications, this compound is used as a standard for quality control and calibration in various analytical techniques.

Mechanism of Action

The mechanism of action of all-trans-Farnesol-d6 Tetrahydropyranyl Ether involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry and NMR spectroscopy. This allows researchers to study the compound’s effects on metabolic pathways and enzyme activities in detail.

Comparison with Similar Compounds

Uniqueness: The primary uniqueness of all-trans-Farnesol-d6 Tetrahydropyranyl Ether lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate measurement and tracking are crucial .

Properties

Molecular Formula

C20H34O2

Molecular Weight

312.5 g/mol

IUPAC Name

2-[(2E,6E)-12,12,12-trideuterio-3,7-dimethyl-11-(trideuteriomethyl)dodeca-2,6,10-trienoxy]oxane

InChI

InChI=1S/C20H34O2/c1-17(2)9-7-10-18(3)11-8-12-19(4)14-16-22-20-13-5-6-15-21-20/h9,11,14,20H,5-8,10,12-13,15-16H2,1-4H3/b18-11+,19-14+/i1D3,2D3

InChI Key

XPBIICJUTJFRKE-MZOQXPABSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=CCC/C(=C/CC/C(=C/COC1CCCCO1)/C)/C)C([2H])([2H])[2H]

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1CCCCO1)C)C)C

Origin of Product

United States

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